molecular formula C14H12N4OS B13371226 3-(1-Benzofuran-2-yl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13371226
M. Wt: 284.34 g/mol
InChI Key: CQRKGIKVOFBXEX-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the fusion of a benzofuran moiety with a triazolo-thiadiazole scaffold, which imparts unique chemical and biological properties. The presence of these fused rings makes it a promising candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-benzofuran-2-carboxylic acid hydrazide with propyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in refluxing ethanol with a catalytic amount of piperidine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of enzymes like PARP-1 and EGFR. The compound binds to the active sites of these enzymes, disrupting their normal function and leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in the substituents attached to the rings.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another class of compounds with a different fusion pattern of the triazole and thiadiazine rings.

    1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: These compounds have a different arrangement of the nitrogen atoms in the triazole ring.

Uniqueness

3-(1-Benzofuran-2-yl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the benzofuran moiety, which imparts additional biological activity and enhances its pharmacological profile. The propyl group also contributes to its distinct chemical properties and reactivity .

Properties

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H12N4OS/c1-2-5-12-17-18-13(15-16-14(18)20-12)11-8-9-6-3-4-7-10(9)19-11/h3-4,6-8H,2,5H2,1H3

InChI Key

CQRKGIKVOFBXEX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(=NN=C2S1)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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